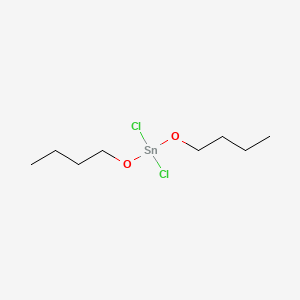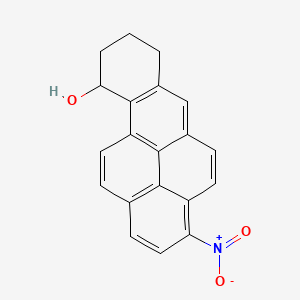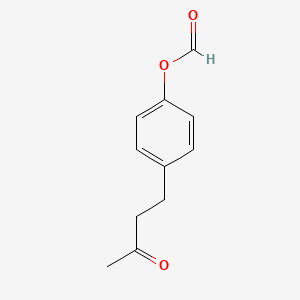
4-(3-Oxobutyl)phenyl formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
4-(3-Oxobutyl)phenyl formate can be synthesized through the Steglich esterification method. This involves the reaction of raspberry ketone with formic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out at room temperature and yields the desired ester product.
化学反应分析
4-(3-Oxobutyl)phenyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-(3-Oxobutyl)phenyl formate has several scientific research applications:
Medicine: While not directly used in medicine, the study of its analogs can contribute to the development of new pharmaceuticals.
作用机制
The mechanism by which 4-(3-Oxobutyl)phenyl formate exerts its effects involves its interaction with olfactory receptors in fruit flies. The compound mimics natural attractants, leading to the aggregation of flies around the source. This behavior is exploited in traps and monitoring systems to control fruit fly populations .
相似化合物的比较
4-(3-Oxobutyl)phenyl formate is similar to other raspberry ketone derivatives, such as:
4-(3-Oxobutyl)phenyl acetate: Another ester derivative used as a fruit fly attractant.
Raspberry ketone trifluoroacetate: A fluorinated analog with improved attractant properties.
Compared to these compounds, this compound is noted for its higher efficacy in attracting melon flies, making it a valuable tool in pest control .
属性
CAS 编号 |
84604-55-7 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
[4-(3-oxobutyl)phenyl] formate |
InChI |
InChI=1S/C11H12O3/c1-9(13)2-3-10-4-6-11(7-5-10)14-8-12/h4-8H,2-3H2,1H3 |
InChI 键 |
ZZFMJIBHZZTLPK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=CC=C(C=C1)OC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


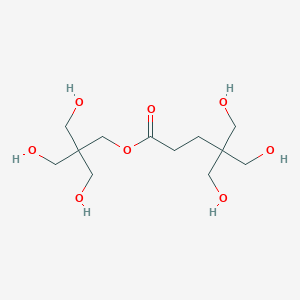
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

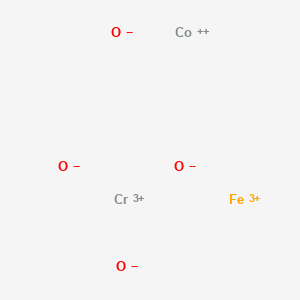
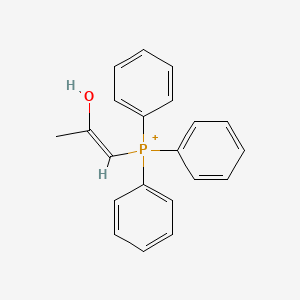
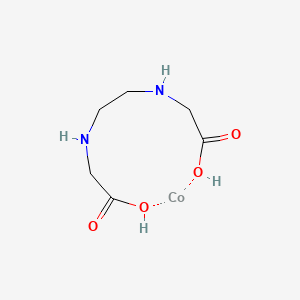
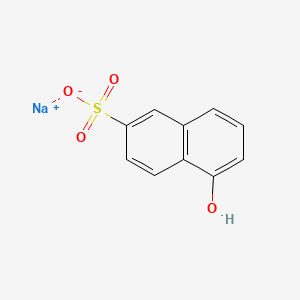
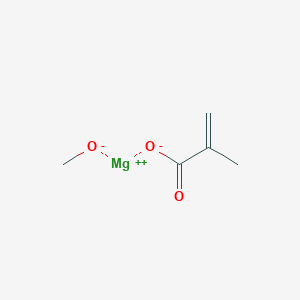
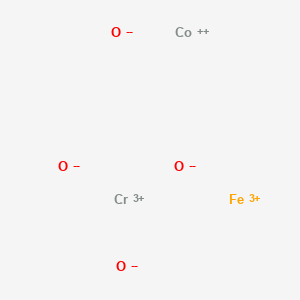
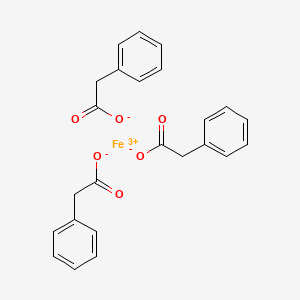

![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
